(1R,2R)-1-[(4-methoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Overview
Description
(1R,2R)-1-[(4-methoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[(4-methoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a Lewis acid catalyst.
Introduction of the methoxyphenyl group: This step usually involves a nucleophilic substitution reaction.
Methylation of the amino group: This can be done using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-[(4-methoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can reduce the spirocyclic core or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R)-1-[(4-methoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol exerts its effects is likely related to its interaction with specific molecular targets. These could include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Ketamine: A well-known anesthetic with a similar structural motif.
Uniqueness
What sets (1R,2R)-1-[(4-methoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure can influence its binding affinity to receptors and its overall pharmacokinetic profile.
Properties
IUPAC Name |
(1R,2R)-1-[(4-methoxyphenyl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24(15-16-7-9-17(26-2)10-8-16)20-18-5-3-4-6-19(18)22(21(20)25)11-13-23-14-12-22/h3-10,20-21,23,25H,11-15H2,1-2H3/t20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZOTHZAUBOAOE-RTWAWAEBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2C(C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=C(C=C1)OC)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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